2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thioether group (-S-) could potentially undergo oxidation reactions, and the pyrrolopyrimidinone core might participate in various acid-base reactions. The exact reactions that this compound can undergo would need to be determined experimentally .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. Again, these properties would need to be determined experimentally .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. The antifungal effect of certain pyrimidine amine derivatives on fungi like Aspergillus terreus and Aspergillus niger reveals the potential of these compounds as antifungal agents, highlighting their importance in addressing fungal infections (Jafar et al., 2017).
Antitumor and Anticancer Applications
Pyrimidine derivatives are also significant in cancer research. For example, some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, showing potent inhibitory activity. This suggests the role of pyrimidine derivatives in developing new anticancer drugs (Abdellatif et al., 2014).
Biological Activity Screening
The synthesis and pharmacological screening of pyrimidine derivatives for their antibacterial and antifungal activities demonstrate their potential as biologically active compounds. Such studies are crucial for the discovery of new therapeutic agents, highlighting the versatility of pyrimidine derivatives in drug development (Khan et al., 2015).
Synthesis and Chemical Properties
Research into the synthesis and properties of pyrimidine derivatives contributes to the broader field of organic chemistry, providing insights into reaction mechanisms and the development of new synthetic methodologies. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones and their condensation with aromatic aldehydes under phase transfer conditions showcases the synthetic versatility of these compounds and their potential in creating novel chemical entities (Elmuradov et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-19-13-14-20(2)23(15-19)18-35-29-31-26-24(21-9-5-4-6-10-21)16-30-27(26)28(33)32(29)17-22-11-7-8-12-25(22)34-3/h4-16,30H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXSJRDRBOGBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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